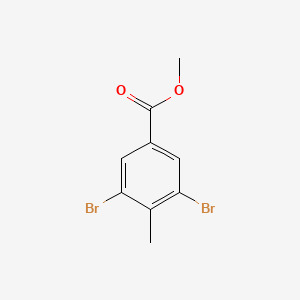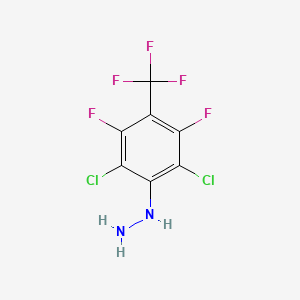
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylhydrazine
Descripción general
Descripción
“2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylhydrazine” is a hydrazine derivative . It has a molecular weight of 281.01 and a molecular formula of C7H3Cl2F5N2 .
Synthesis Analysis
This compound reacts with excess of ethyl acetoacetate to afford 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one . Another synthesis method involves adding POCl3 dropwise to an ice-cold stirred solution of hydrazone in dry DMF .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C7H3Cl2F5N2 . More detailed structural analysis may require advanced spectroscopic techniques.Chemical Reactions Analysis
As a hydrazine derivative, this compound is reactive and can participate in various chemical reactions. For example, it reacts with ethyl acetoacetate to form a pyrazolone derivative .Physical And Chemical Properties Analysis
The compound has a molecular weight of 281.01 and a molecular formula of C7H3Cl2F5N2 . Additional physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Aplicaciones Científicas De Investigación
Novel Derivative Synthesis
Research has demonstrated the utility of phenylhydrazine derivatives in synthesizing novel compounds with potential biological activities. For example, studies have highlighted the preparation of bisaryl hydrazino-s-triazine derivatives by reacting various aryl hydrazine derivatives, including phenylhydrazine compounds, with certain triazines. These compounds were then screened for microbial activity, showing potential in the development of new antimicrobial agents (Chaudhari, Patel, & Hathi, 2006).
Antitumor Activity
Another significant area of application is in the synthesis of compounds with antitumor properties. For instance, derivatives carrying the 2,4-dichloro-5-fluorophenyl moiety have been synthesized and tested for their antitumor activity. Some of these compounds exhibited moderate to excellent growth inhibition against a variety of cancer cell lines, showcasing the potential of phenylhydrazine derivatives in cancer treatment (Bhat et al., 2009).
Synthesis of Fluorinated Compounds
The ability to synthesize fluorinated compounds has been another area of focus. Fluorinated 2-amino-5-phenyl-1,3,4-thiadiazines, obtained for the first time, reveal the versatility of phenylhydrazine derivatives in creating compounds with varied tautomeric structures, potentially useful in material science and pharmaceuticals (Shchegol'kov et al., 2013).
Herbicidal Activities
Furthermore, phenylhydrazine derivatives have been utilized in synthesizing compounds with bleaching and herbicidal activities. Novel pyridazine derivatives synthesized from these processes have shown significant potential in controlling dicotyledonous plants, indicating the role of phenylhydrazine derivatives in developing new agrochemicals (Xu et al., 2008).
Analytical Chemistry Applications
In analytical chemistry, the derivatization of key biomarkers like 4-Hydroxynonenal (4-HNE) with fluorinated phenylhydrazines has been explored to improve the analytical determination of such biomarkers, further underlining the utility of phenylhydrazine derivatives in enhancing detection and quantification methods (Matera et al., 2012).
Propiedades
IUPAC Name |
[2,6-dichloro-3,5-difluoro-4-(trifluoromethyl)phenyl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F5N2/c8-2-4(10)1(7(12,13)14)5(11)3(9)6(2)16-15/h16H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTSRWAPKUSFOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)Cl)NN)Cl)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F5N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylhydrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



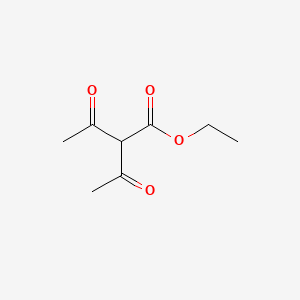

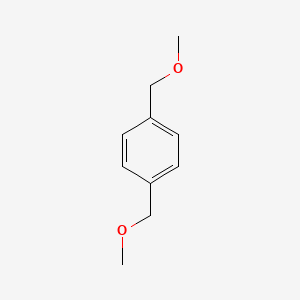
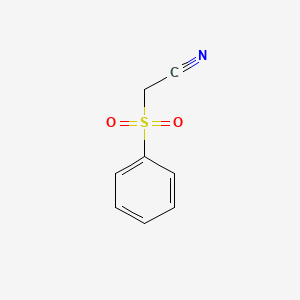
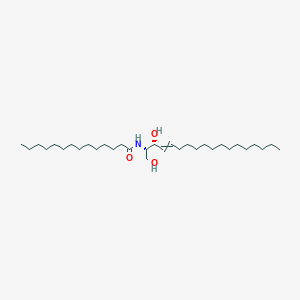
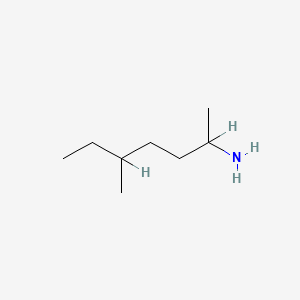
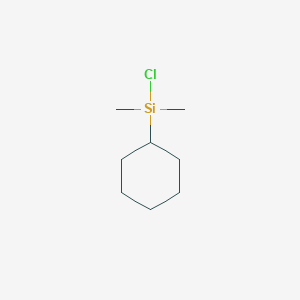
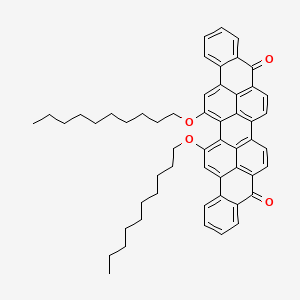
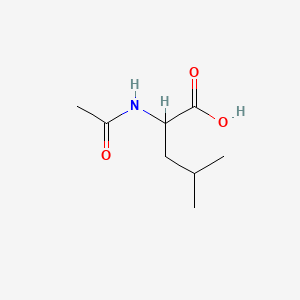
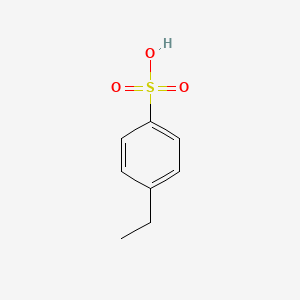
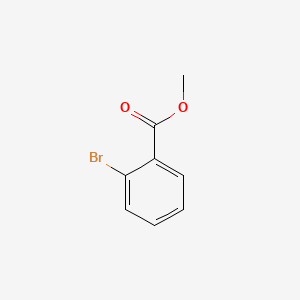
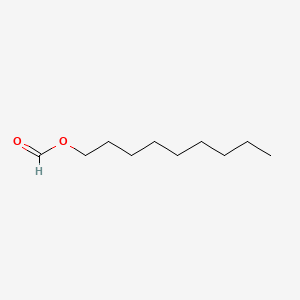
![Methyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate](/img/structure/B1630635.png)
